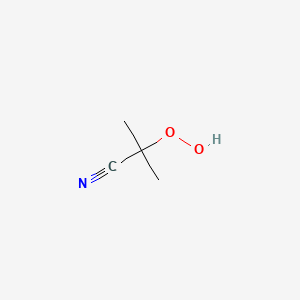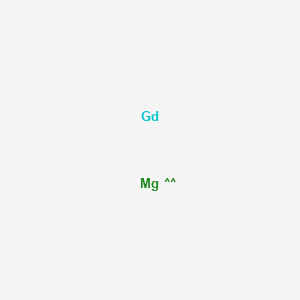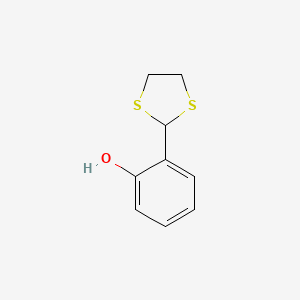
Phenol, 2-(1,3-dithiolan-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1,3-dithiolan-2-yl)- is an organic compound with the molecular formula C9H10OS2. It is also known as 4-(1,3-dithiolan-2-yl)phenol. This compound features a phenol group attached to a 1,3-dithiolane ring, which is a five-membered ring containing two sulfur atoms. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-(1,3-dithiolan-2-yl)- can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dithiolane ring occurring via a thioacetalization process .
Industrial Production Methods
These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiolane derivatives
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives
Aplicaciones Científicas De Investigación
Phenol, 2-(1,3-dithiolan-2-yl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1,3-dithiolan-2-yl)- involves its interaction with molecular targets through its phenol and dithiolane groups. For example, its inhibition of tyrosinase is attributed to the binding of the dithiolane ring to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin . This competitive inhibition mechanism is supported by in silico studies and kinetic analyses .
Comparación Con Compuestos Similares
Phenol, 2-(1,3-dithiolan-2-yl)- can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a six-membered ring with two sulfur atoms and exhibit similar chemical reactivity.
1,3-Dithiolanes: Similar to Phenol, 2-(1,3-dithiolan-2-yl)-, these compounds have a five-membered ring with two sulfur atoms and are used in similar synthetic applications.
Uniqueness
The uniqueness of Phenol, 2-(1,3-dithiolan-2-yl)- lies in its combination of a phenol group with a dithiolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
7070-92-0 |
|---|---|
Fórmula molecular |
C9H10OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C9H10OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |
Clave InChI |
BDTJZIUGKIQWPI-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


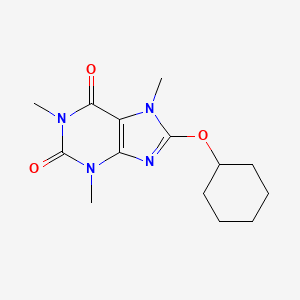
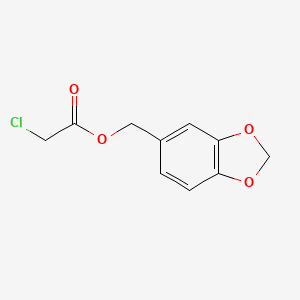

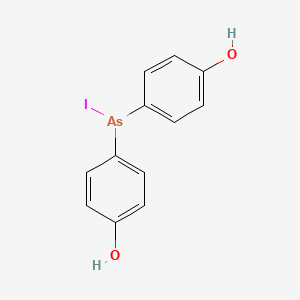
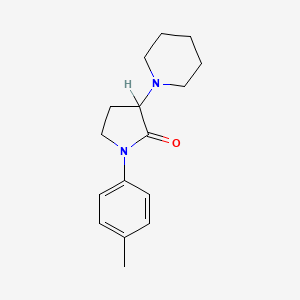

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
